molecular formula C13H7N3S2 B15241136 11-Thia-2,4,10-triaza-benzo[b]fluorene-1-thiol

11-Thia-2,4,10-triaza-benzo[b]fluorene-1-thiol

Cat. No.: B15241136
M. Wt: 269.3 g/mol
InChI Key: OISZTUMJXPGANF-UHFFFAOYSA-N
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Description

Pyrimido[4’,5’:4,5]thieno[2,3-b]quinoline-4-thiol is a heterocyclic compound that has garnered significant interest due to its unique structural features and potential applications in various fields. This compound is characterized by a fused ring system that includes pyrimidine, thieno, and quinoline moieties, along with a thiol group at the 4th position. The presence of these diverse functional groups contributes to its versatile chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrimido[4’,5’:4,5]thieno[2,3-b]quinoline-4-thiol typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 3-cyanohexahydro-2-quinoline with phosphorus oxychloride to form a 2-chloro derivative. This intermediate is then reacted with thioglycolic acid ethyl ester to yield the amino ester of condensed thieno[2,3-b]pyridine. Subsequent heating with formamide leads to the formation of the pyrimidine ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar principles as laboratory-scale methods, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

Pyrimido[4’,5’:4,5]thieno[2,3-b]quinoline-4-thiol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include phosphorus oxychloride, thioglycolic acid ethyl ester, formamide, and various nucleophiles. Reaction conditions typically involve heating, use of solvents like ethanol or DMSO, and sometimes catalysts to facilitate the reactions .

Major Products

Major products formed from these reactions include various substituted derivatives of pyrimido[4’,5’:4,5]thieno[2,3-b]quinoline, such as amino esters, pyrimidinones, and oxazines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of pyrimido[4’,5’:4,5]thieno[2,3-b]quinoline-4-thiol involves its interaction with cellular molecules, particularly DNA. The compound can intercalate into double-stranded DNA, disrupting its structure and function. This intercalation can lead to the activation of apoptotic pathways, resulting in cell death. The specific molecular targets and pathways involved include DNA-binding proteins and enzymes that regulate cell cycle and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other derivatives of pyrimido[4’,5’:4,5]thieno[2,3-b]quinoline, such as:

Uniqueness

Pyrimido[4’,5’:4,5]thieno[2,3-b]quinoline-4-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity. This functional group allows for the formation of disulfide bonds and other sulfur-containing derivatives, which can enhance the compound’s therapeutic potential and versatility in chemical synthesis.

Properties

Molecular Formula

C13H7N3S2

Molecular Weight

269.3 g/mol

IUPAC Name

17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),13-heptaene-15-thione

InChI

InChI=1S/C13H7N3S2/c17-12-11-10(14-6-15-12)8-5-7-3-1-2-4-9(7)16-13(8)18-11/h1-6H,(H,14,15,17)

InChI Key

OISZTUMJXPGANF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C4=C(C(=S)N=CN4)SC3=N2

Origin of Product

United States

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